5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid

Overview

Description

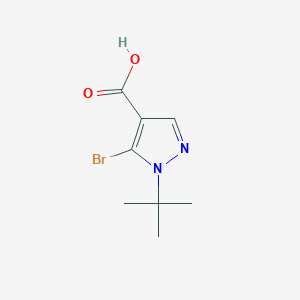

5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and a tert-butyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Bromination: The pyrazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring with tert-butyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation or esterification.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling reactions: Reagents such as carbodiimides (e.g., EDC or DCC) are used for amide bond formation, while alcohols and acids are used for esterification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Biological studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

Industrial applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

- 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid

- 5-chloro-1-tert-butyl-1H-pyrazole-4-carboxylic acid

- 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid

Uniqueness

5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of substituents on the pyrazole ring, which can impart distinct chemical and biological properties. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, while the bromine atom can serve as a versatile handle for further functionalization.

Biological Activity

5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with a bromine substituent at the 5-position and a tert-butyl group at the 1-position, alongside a carboxylic acid functional group. Its molecular formula is CHBrNO, with a molecular weight of approximately 247.09 g/mol. The unique structure contributes to its reactivity and biological properties, making it significant in various fields, particularly in medicinal chemistry and agriculture.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Substitution Reactions: The bromine atom can be replaced through nucleophilic substitution.

- Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives.

- Coupling Reactions: The carboxylic acid group can participate in amide bond formation or esterification.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. For example, studies have shown that certain derivatives inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: COX Inhibition Data for Pyrazole Derivatives

| Compound | COX-2 IC (μM) | COX-1 IC (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.02 | 0.04 | 2.0 |

| Compound B | 0.03 | 0.06 | 2.0 |

| Compound C | 0.01 | >0.10 | >10 |

These findings suggest that specific modifications to the pyrazole structure can enhance selectivity and potency against COX enzymes, potentially leading to safer anti-inflammatory agents .

Anticancer Activity

This compound has also been studied for its anticancer properties. It has been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism.

Case Study: Inhibition of LDH

A series of experiments demonstrated that lead compounds derived from this pyrazole exhibited low nanomolar inhibition of LDHA and LDHB, significantly reducing lactate production in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673). The results indicated robust target engagement through cellular assays .

The mechanism of action for this compound involves:

- Enzyme Inhibition: Binding to active sites of target enzymes like COX and LDH.

- Modulation of Signaling Pathways: Affecting cellular signaling pathways that regulate inflammation and cancer cell metabolism .

Applications

The versatility of this compound makes it valuable across various domains:

- Medicinal Chemistry: As a building block for synthesizing pharmaceutical compounds targeting specific enzymes or receptors.

- Material Science: Incorporated into polymers to enhance properties such as thermal stability.

- Biological Studies: Used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions .

Properties

IUPAC Name |

5-bromo-1-tert-butylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZSMCKQHZYSRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.